molecular formula C24H20N4O2 B11188215 4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11188215
M. Wt: 396.4 g/mol
InChI Key: SMKUUHPCDZRREQ-UHFFFAOYSA-N
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Description

4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and further functionalization . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole derivatives .

Scientific Research Applications

4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-15-21(23(30)26-17-9-3-2-4-10-17)22(16-8-7-11-18(29)14-16)28-20-13-6-5-12-19(20)27-24(28)25-15/h2-14,22,29H,1H3,(H,25,27)(H,26,30)

InChI Key

SMKUUHPCDZRREQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)O)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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